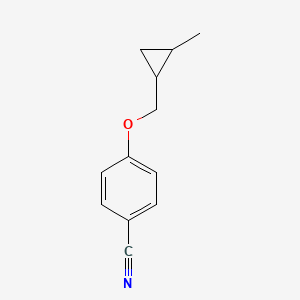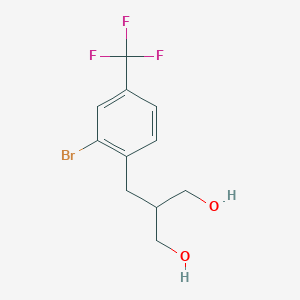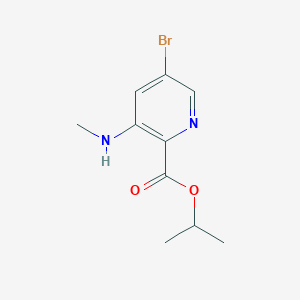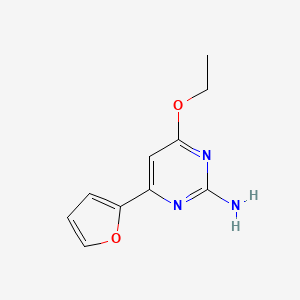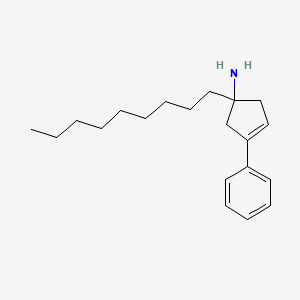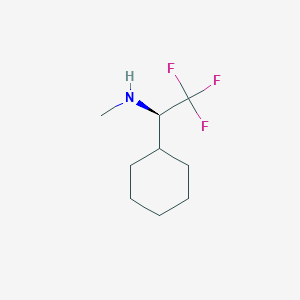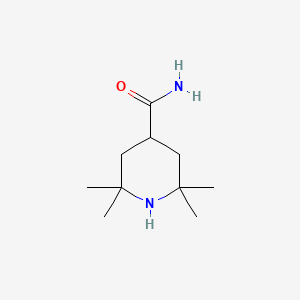
5-((Phenylamino)methyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Phenylamino)methyl)picolinonitrile is an organic compound with the molecular formula C13H11N3. It is a derivative of picolinonitrile, where a phenylamino group is attached to the methyl group at the 5-position of the picolinonitrile ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Phenylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with phenylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by nucleophilic substitution at the 5-position of the picolinonitrile ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
5-((Phenylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
5-((Phenylamino)methyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 5-((Phenylamino)methyl)picolinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Picolinonitrile: The parent compound, lacking the phenylamino group.
Phenylaminomethyl derivatives: Compounds with similar structures but different substituents on the phenylamino group.
Other picolinonitrile derivatives: Compounds with various substituents at different positions on the picolinonitrile ring.
Uniqueness
5-((Phenylamino)methyl)picolinonitrile is unique due to the specific positioning of the phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of new compounds and the exploration of novel biological activities .
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
5-(anilinomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-8-13-7-6-11(10-16-13)9-15-12-4-2-1-3-5-12/h1-7,10,15H,9H2 |
InChIキー |
SGTXJYQITWWGOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


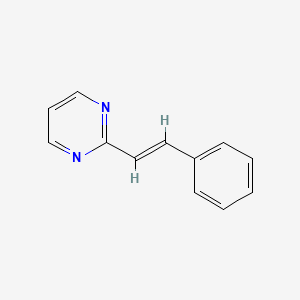
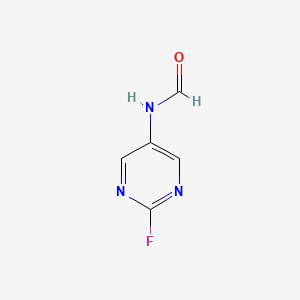
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
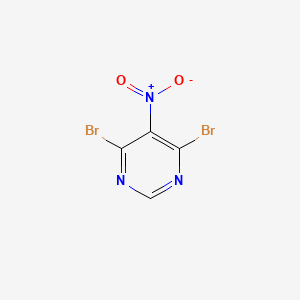
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)

